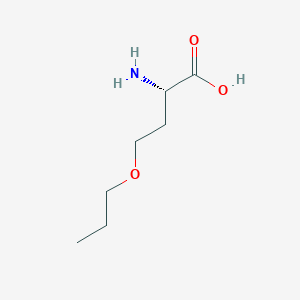
(2S)-2-amino-4-propoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-propoxybutanoic acid is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is characterized by the presence of a propyl group attached to the hydroxyl group of L-homoserine, making it a unique and functionally rich intermediate that can be transformed into numerous chiral compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:
L-homoserine+propanol→this compound+water
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.
化学反応の分析
Types of Reactions
(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The propyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substituting agents: Alkyl halides, Grignard reagents
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .
科学的研究の応用
(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials
作用機序
The mechanism of action of (2S)-2-amino-4-propoxybutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion into other biologically active compounds . These interactions are crucial for its role in the biosynthesis of essential amino acids and other metabolic processes .
類似化合物との比較
Similar Compounds
L-Homoserine: The parent compound, involved in the biosynthesis of L-methionine and L-threonine.
O-Acetyl-L-homoserine: Another derivative of L-homoserine, used in similar biochemical pathways.
N-Acyl-L-homoserine lactones: Compounds involved in bacterial quorum sensing
Uniqueness
(2S)-2-amino-4-propoxybutanoic acid is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds and materials .
特性
CAS番号 |
18312-28-2 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.2 g/mol |
IUPAC名 |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES |
CCCOCCC(C(=O)O)N |
異性体SMILES |
CCCOCC[C@@H](C(=O)O)N |
正規SMILES |
CCCOCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















